molecular formula C16H28BNO4 B8129822 tert-Butyl (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate

tert-Butyl (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate

Cat. No.: B8129822
M. Wt: 309.2 g/mol
InChI Key: CPKMTYPRYKIRQC-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate is a boronic ester-containing pyrrolidine derivative. Its structure features a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring conjugated with a tetramethyl dioxaborolane group via a methylidene linkage in the (3E)-configuration. This compound is synthesized via visible-light-mediated decarboxylative radical additions, as described in , using Boc-protected proline (Boc-Pro-OH), a vinyl boronic ester, and photoredox catalysis (Ir(ppy)₂(dtbbpy)PF₆). The reaction yields a 54:46 diastereomeric mixture, confirmed by high-temperature ¹H NMR analysis in DMSO-d₆ . Key spectroscopic data include:

  • ¹¹B NMR (CDCl₃): δ 34.2 ppm (broad singlet, 1B) .
  • HRMS (ESI+): [M+Na]⁺ observed at m/z 392.2591 (calculated 392.2582) .

The compound’s boron center and stereochemical complexity make it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules or functional materials .

Properties

IUPAC Name

tert-butyl (3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKMTYPRYKIRQC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2376764-71-3
Record name tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-Butyl (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its structural features and potential biological activities. The compound is characterized by its unique dioxaborolane moiety, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C16H28BNO4
  • Molecular Weight : 309.21 g/mol
  • CAS Number : 2376764-71-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with biomolecules, which can modulate enzyme activity and influence signaling pathways.

Potential Targets

  • Enzymatic Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The pyrrolidine scaffold may interact with neurotransmitter receptors, potentially affecting neurological functions.

Pharmacological Profiles

Research indicates that compounds with similar structures have demonstrated various pharmacological effects:

Activity Description
AntioxidantAbility to scavenge free radicals and reduce oxidative stress.
Anti-inflammatoryPotential to inhibit inflammatory mediators and pathways.
AntimicrobialActivity against bacterial and fungal strains in vitro.

In Vitro Studies

In vitro studies have shown that related compounds exhibit significant biological activities:

  • Antioxidant Activity : A study demonstrated that compounds with dioxaborolane moieties significantly reduced oxidative stress markers in cell cultures.
  • Enzyme Inhibition : Research indicated that similar pyrrolidine derivatives inhibited key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs (pyrrolidine/heterocycle, boronate ester, Boc protection) but differ in substituents, stereochemistry, and applications:

Compound Name Key Structural Differences Synthesis Method Key Data Reference
tert-Butyl 2-(1-methoxy-3-(tetramethyl-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate (28) Methoxypropyl side chain instead of methylidene linkage; diastereomeric mixture (54:46) Visible-light-mediated decarboxylation ¹H NMR (DMSO-d₆, 100°C): δ 3.85–0.44 ppm; Yield: 57%
tert-Butyl (R)-3-(2-cyano-4-(tetramethyl-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate Phenoxy linker with cyano and boronate groups; (R)-stereochemistry Palladium-catalyzed Miyaura borylation CAS: 1835678-66-4; Discontinued commercial availability
tert-Butyl 3,3-dimethyl-4-(tetramethyl-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Tetrahydropyridine core with geminal dimethyl groups Unspecified (commercial product) CAS: 1228962-22-8; Purity: 95%
tert-Butyl 3-((3-(tetramethyl-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridin-2-yloxy linker; stable solid SNAr or coupling reactions SMILES: CC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1

Reactivity and Stability

  • Boron-Centered Reactivity :

    • The target compound’s conjugated methylidene-boronate system enhances electrophilicity at the boron atom, facilitating transmetalation in cross-coupling reactions . In contrast, compounds with aryl- or alkyl-linked boronates (e.g., ) exhibit slower reactivity due to steric hindrance.
    • The diastereomeric mixture in the target compound (54:46 ) complicates enantioselective applications, whereas compounds like with defined (R)-stereochemistry are more suitable for asymmetric synthesis.
  • Stability: Boronates with aromatic linkers (e.g., phenoxy in ) are more stable under basic conditions than aliphatic analogues. The target compound’s aliphatic methylidene linkage may require low-temperature storage to prevent hydrolysis .

Key Challenges and Opportunities

  • Stereochemical Control : The diastereomerism in the target compound limits its utility in enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., ) could resolve this.
  • Boron Detection : The boron quadrupole broadens ¹¹B NMR signals, complicating structural analysis . Alternatives like mass spectrometry or X-ray crystallography (using SHELX ) are recommended.
  • Scalability : Photoredox methods (e.g., ) are less scalable than thermal Pd-catalyzed routes (e.g., ).

Preparation Methods

Reaction Mechanism

This method involves deprotonation of a Boc-protected pyrrolidine precursor at the α-position using a strong base (e.g., n-BuLi), followed by trapping with a boronate electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The stereoselectivity of the (3E)-isomer is controlled by the geometry of the intermediate lithiated species.

Experimental Protocol

  • Substrate Preparation : tert-Butyl pyrrolidine-1-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Lithiation : n-Butyllithium (2.5 equiv) is added at −78°C, stirring for 1 hour.

  • Electrophilic Trapping : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) is introduced dropwise, followed by warming to room temperature.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and chromatography yield the product.

Performance Data

YieldPurityKey ConditionsSource
81%>95%−78°C, THF, 2 h

Advantages : High stereocontrol, no transition-metal catalysts.
Limitations : Sensitivity to moisture, requires cryogenic conditions.

Palladium-Catalyzed Miyaura Borylation

Reaction Design

A halogenated or triflated pyrrolidine precursor undergoes cross-coupling with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂). This method is scalable and tolerates diverse functional groups.

Representative Procedure

  • Substrate : tert-Butyl 3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 equiv).

  • Catalyst System : Pd(dppf)Cl₂ (5 mol%), dppf (5 mol%), KOAc (3.0 equiv).

  • Solvent : 1,4-Dioxane, 80°C, 16 hours under N₂.

  • Isolation : Filtration through Celite, solvent evaporation, and recrystallization.

Performance Metrics

YieldCatalystTemperatureReaction TimeSource
89%Pd(dppf)Cl₂80°C3 hours
79%PdCl₂(dppf)80°C16 hours

Advantages : High functional group tolerance, scalability.
Challenges : Requires inert atmosphere, costly catalysts.

Hydroboration-Oxidation of Alkenyl Precursors

Strategy

A pyrrolidine-bearing alkene undergoes hydroboration with pinacolborane (HBpin), followed by oxidation to install the boronate ester. The (E)-configuration is achieved via anti-Markovnikov addition.

Synthetic Steps

  • Alkene Synthesis : tert-Butyl 3-methylene-pyrrolidine-1-carboxylate is prepared via Wittig olefination.

  • Hydroboration : HBpin (1.5 equiv) is added to the alkene in THF at 0°C.

  • Oxidation : H₂O₂/NaOH oxidizes the intermediate to the boronate ester.

Efficiency Data

YieldSelectivity (E:Z)Key ReagentSource
75%9:1HBpin

Advantages : Mild conditions, avoids metal catalysts.
Limitations : Moderate stereoselectivity, multi-step synthesis.

Comparative Analysis of Methods

ParameterLithiation-TrappingMiyaura BorylationHydroboration-Oxidation
Yield 81%79–89%75%
Stereocontrol HighModerateModerate
Catalyst Cost NoneHighNone
Scalability Lab-scaleIndustrialLab-scale
Key Reference

Recent Advancements

  • Microwave-Assisted Borylation : Reduced reaction times (≤1 hour) for Miyaura-type reactions.

  • Flow Chemistry : Continuous-flow systems improve safety and efficiency in lithiation steps .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate?

  • Methodology :

  • Radical Addition : Visible-light-mediated decarboxylative radical additions using Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst in DMF under 24-hour irradiation yield the boronic ester (49% yield) .
  • Hydrogenation : Pd/C-catalyzed hydrogenation of aromatic precursors in ethanol produces saturated sp³-boronic esters (82% yield) .
  • Mitsunobu Reaction : Coupling tert-butyl-protected alcohols with boronic acid precursors via DEAD/PPh₃ in THF, followed by purification via flash chromatography .
    • Comparison :
MethodCatalyst/ReagentsSolventYieldKey Reference
Radical AdditionIr photocatalystDMF49%
HydrogenationPd/CEthanol82%
MitsunobuDEAD, PPh₃THFCrude

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.47 ppm for tert-butyl protons, δ 29.8 ppm for boron-adjacent carbons) .
  • HRMS : Accurate mass determination (e.g., [M+Na]⁺ calculated 376.2633, observed 376.2640) .
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and B-O stretches (~1350 cm⁻¹) .
    • Challenges : Boron quadrupolar effects in ¹³C NMR may obscure signals for boron-bound carbons .

Q. How is this compound typically employed in cross-coupling reactions?

  • Application : As a boronic ester, it participates in Suzuki-Miyaura couplings with aryl/vinyl halides. For example, Pd(PPh₃)₄ catalyzes coupling in THF/H₂O with K₂CO₃ as base .
  • Optimization : Use of anhydrous conditions and degassed solvents minimizes side reactions (e.g., protodeboronation) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Stereoselective Hydrogenation : Pd/C or Rh/C catalysts selectively reduce double bonds in the pyrrolidine ring, but rotational isomers may form (e.g., 2:1 dr observed in NMR) .
  • Chiral Auxiliaries : Use of enantiopure tert-butyl carbamate precursors or asymmetric catalysis (e.g., Ir-photosensitizers) to enforce E/Z selectivity .

Q. What strategies improve yields in photoredox-mediated reactions involving this compound?

  • Catalyst Screening : 4CzIPN outperforms Ru-based catalysts in radical addition-cyclization cascades (70% yield vs. <50%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance radical stability and reaction efficiency .
  • Light Intensity : Dual Kessil lamps (450 nm) reduce reaction times from 24 h to 12 h .

Q. How do mechanistic studies explain contradictions in reaction outcomes?

  • Radical vs. Polar Pathways : Competing pathways may arise in cross-couplings. For example, radical intermediates (via photoredox) favor cyclization, while Pd-mediated paths favor linear products .
  • Data Analysis : LC-MS monitoring of intermediates resolves contradictions (e.g., protodeboronation vs. coupling efficiency) .

Q. What are the challenges in scaling up hydrogenation reactions for this compound?

  • Catalyst Loading : Reducing Pd/C from 10% to 5% on gram-scale reactions lowers costs but increases reaction time (73% yield in 16 h vs. 82% in 24 h) .
  • Purification : Flash chromatography on silica gel is scalable but requires optimization of solvent gradients (e.g., PE/EA 10:1 to 5:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.